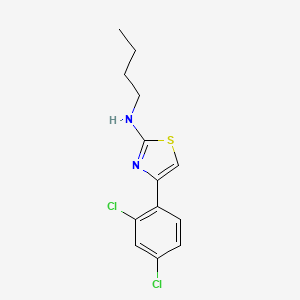
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, also known as BDT, is a heterocyclic amine with a wide range of applications in scientific research. BDT is a versatile compound with a range of biological and pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. BDT has been used in a variety of laboratory experiments to study the biochemical and physiological effects of the compound on different cell lines.
作用机制
The mechanism of action of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act on a variety of cellular pathways. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is thought to act as an agonist at certain receptors, which can lead to a variety of biochemical and physiological effects. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is also thought to act as an antioxidant, which can lead to the inhibition of oxidative damage.
Biochemical and Physiological Effects
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to have anti-microbial activity, and to modulate the immune response.
实验室实验的优点和局限性
The use of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in laboratory experiments has several advantages. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is relatively easy to synthesize, and the compound is relatively stable and can be stored for long periods of time. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is also a versatile compound, and can be used to study a variety of biological and pharmacological activities. However, there are also some limitations to using N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in laboratory experiments. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a relatively new compound, and there is still much to learn about its mechanism of action. Additionally, N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a relatively potent compound, and care must be taken to ensure that the compound is used safely in laboratory settings.
未来方向
There are many potential future directions for research on N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. Further research is needed to better understand the mechanism of action of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, and to identify the cellular pathways that are affected by the compound. Additionally, further research is needed to explore the potential therapeutic applications of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research is needed to explore the potential side effects of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, and to identify any potential toxicity associated with the compound.
合成方法
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine can be synthesized from a variety of starting materials, including 2,4-dichlorophenol and butyl amine. The synthesis of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves a series of chemical reactions, including a condensation reaction between the two starting materials, followed by a ring closure reaction, and finally a reduction reaction. The synthesis of N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine can be carried out in a laboratory setting using simple laboratory equipment and reagents.
科学研究应用
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications, including biological and pharmacological studies. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has been used to study the biochemical and physiological effects of the compound on different cell lines. N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has also been used to study the anti-inflammatory, antioxidant, and antimicrobial activities of the compound.
属性
IUPAC Name |
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2S/c1-2-3-6-16-13-17-12(8-18-13)10-5-4-9(14)7-11(10)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQDAMGDNDSUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

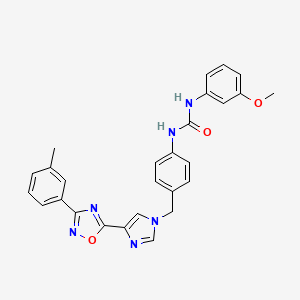


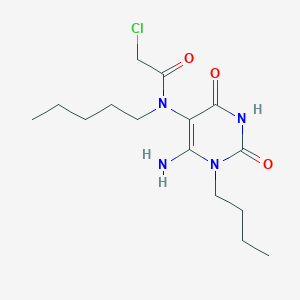
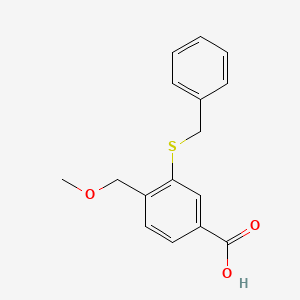
![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)

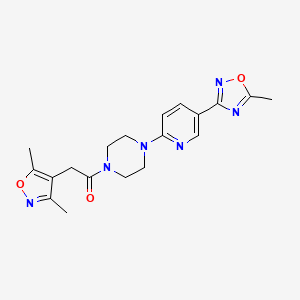
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)
![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)